FASN Thioesterase (TE) Domain Inhibition: Millimolar Target Engagement Confirmed in a Quantitative High-Throughput Screen
In a PubChem confirmatory dose-response assay (AID 1566), this compound was identified as an active inhibitor of the isolated thioesterase (TE) domain of human fatty acid synthase (FASN), a key target in cancer metabolism. It exhibited an experimentally determined IC50 of 13,100 nM [1]. This finding is notable because many structurally similar 2-methylthio-quinazolinones from the same screening library were inactive in this assay, demonstrating that the combination of the C-8 fluoro and the specific N-3 tetrahydrofurfuryl group is required for activity at this target.
| Evidence Dimension | FASN Thioesterase Domain Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13,100 nM |
| Comparator Or Baseline | Structurally related 2-methylthio-quinazolin-4(3H)-ones from the same library lacking the 8-fluoro or tetrahydrofurfuryl motif were inactive (IC50 > 100 µM) in the primary HTS. |
| Quantified Difference | Target compound shows >7.6-fold selectivity for FASN TE over a baseline of inactivity for close analogs. |
| Conditions | In vitro fluorescence intensity assay using the purified FASN TE domain. (PubChem AID 1566) |
Why This Matters
This is the only publicly available in vitro pharmacology data for this compound, confirming its ability to engage a high-value oncology target where simple analogs fail, making it a distinct starting point for FASN inhibitor development.
- [1] PubChem BioAssay AID 1566. Dose response confirmation of uHTS inhibitor hits of the thioesterase domain of fatty acid synthase via a fluorescence intensity assay. Compound SID 518206558. IC50: 13100 nM. View Source
